![molecular formula C19H22Cl2N4OPt B115352 N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) CAS No. 142039-10-9](/img/structure/B115352.png)
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) is a compound that has been extensively studied for its potential use as an anticancer agent. Its unique structure and mechanism of action make it a promising candidate for the development of new cancer treatments. In
Mechanism of Action
The mechanism of action of N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) involves binding to DNA and forming covalent adducts with the DNA molecule. This leads to the disruption of DNA structure and function, ultimately resulting in cell death. The compound has been shown to be particularly effective against cancer cells that have developed resistance to other chemotherapy agents.
Biochemical and Physiological Effects:
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) has been shown to have a number of biochemical and physiological effects. In addition to its cytotoxicity, it has been shown to induce apoptosis, inhibit angiogenesis, and modulate the immune response. Its unique mechanism of action and broad spectrum of activity make it a promising candidate for the development of new cancer treatments.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) is its ability to overcome resistance to other chemotherapy agents. This makes it a valuable tool for studying drug resistance mechanisms in cancer cells. However, the compound also has some limitations for lab experiments. Its cytotoxicity can make it difficult to work with, and its mechanism of action can be complex and difficult to study.
Future Directions
There are a number of future directions for research on N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II). One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce toxicity. Another area of research is the identification of biomarkers that can predict response to the compound, allowing for more personalized treatment strategies. Additionally, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.
Synthesis Methods
The synthesis of N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) involves the reaction of acridine-4-carboxamide with ethylenediamine in the presence of a platinum catalyst. The resulting compound is then treated with hydrochloric acid to form the dichloroplatinum(II) salt. This method has been refined over the years to improve the yield and purity of the final product.
Scientific Research Applications
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) has been extensively studied for its potential use as an anticancer agent. It has shown promising results in preclinical studies, demonstrating potent cytotoxicity against a variety of cancer cell lines. Its mechanism of action involves binding to DNA and disrupting its structure, leading to cell death.
properties
CAS RN |
142039-10-9 |
---|---|
Product Name |
N-(3-N-(Ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) |
Molecular Formula |
C19H22Cl2N4OPt |
Molecular Weight |
588.4 g/mol |
IUPAC Name |
N-[3-(2-aminoethylamino)propyl]acridine-4-carboxamide;platinum(2+);dichloride |
InChI |
InChI=1S/C19H22N4O.2ClH.Pt/c20-9-12-21-10-4-11-22-19(24)16-7-3-6-15-13-14-5-1-2-8-17(14)23-18(15)16;;;/h1-3,5-8,13,21H,4,9-12,20H2,(H,22,24);2*1H;/q;;;+2/p-2 |
InChI Key |
KTAFMDUJJUKBRH-UHFFFAOYSA-L |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCNCCN.[Cl-].[Cl-].[Pt+2] |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)NCCCNCCN.[Cl-].[Cl-].[Pt+2] |
synonyms |
4ACC3PtenCl2 N-(3-N-(ethylenediamino)propyl)acridine-4-carboxamide dichloroplatinum(II) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.